N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide
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Overview
Description
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide typically involves multiple steps. One common method is the reaction of 4-nitrobenzoyl chloride with N-(4-methoxyphenyl)glycine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products
Reduction: 4-amino-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide.
Oxidation: N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide and methoxy groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-nitrobenzamide
- N-{2-[(4-methoxyanilino)methyl]phenol}
- N-{2-[(4-methoxyphenyl)amino]ethyl}-4-nitrobenzamide
Uniqueness
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and a methoxy group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-14-8-4-12(5-9-14)18-15(20)10-17-16(21)11-2-6-13(7-3-11)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZFUTMATOYHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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